N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide
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Description
“N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis
Benzoxazole has a high possibility of broad substrate scope and functionalization to offer several biological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Physical and Chemical Properties Analysis
Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Mechanism of Action
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Future Directions
Benzoxazole derivatives have wide-ranging applications in medicinal chemistry, pharmaceuticals, and industrial areas . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions for “N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide” could involve further exploration of its potential applications in these areas.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-5-13(17)15-9-8-11-6-4-7-12-14(11)16-10(2)18-12/h4,6-7H,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGUIHVHAHCCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C2C(=CC=C1)OC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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